molecular formula C9H7F3N2 B14793288 5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole

5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B14793288
M. Wt: 200.16 g/mol
InChI Key: NGISFINEKHOQRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the reaction of N-(3-amino-5-(trifluoromethyl)phenyl)trifluoroacetamide with ammonium chloride in ethanol. The reaction mixture is then treated with methylglyoxal and formaldehyde, followed by heating and decolorization steps . The crude product is obtained through extraction and solvent recovery processes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target pathways . The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole core and a trifluoromethyl group. This combination enhances its chemical stability, biological activity, and versatility in various applications compared to other fluorinated imidazoles and benzimidazoles .

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

5-methyl-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H7F3N2/c1-5-2-3-6-8(14-4-13-6)7(5)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

NGISFINEKHOQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=N2)C(F)(F)F

Origin of Product

United States

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